molecular formula C21H24O11 B190454 Curculigoside B CAS No. 143601-09-6

Curculigoside B

Katalognummer: B190454
CAS-Nummer: 143601-09-6
Molekulargewicht: 452.4 g/mol
InChI-Schlüssel: DIZYHORWVKHYCQ-PEVLUNPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Curculigoside B is a phenolic glycoside isolated from the rhizome of Curculigo orchioides Gaertn., a plant traditionally used in Chinese medicine for its antioxidant, anti-inflammatory, and bone-protective properties . It belongs to a family of curculigosides (A, B, C, D, etc.), which share a core structure of phenolic acids linked to glycosyl groups.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Curculigoside B kann mit Hilfe der Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) isoliert werden. Das Verfahren beinhaltet die Verwendung eines Zweiphasensolventensystems, das aus Ethylacetat, Ethanol und Wasser im Volumenverhältnis 5:1:5 (v/v/v) besteht. Die untere Phase dieses Systems wird als mobile Phase mit einer Flussrate von 2,0 ml/min verwendet, wobei die Isolationstemperatur auf 30 °C und die Drehzahl auf 800 U/min eingestellt sind . Dieses Verfahren ermöglicht die effiziente Trennung und Reinigung von this compound aus dem Rohextrakt von Curculigo orchioides.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion der Verbindung aus den Rhizomen von Curculigo orchioides mit Ethanol unter Rückflussbedingungen. Der Extrakt wird dann mit Petrolether, Chloroform und Ethylacetat partitioniert, um verschiedene lösliche Fraktionen zu erhalten. Die Ethylacetat-lösliche Fraktion wird dann mit Säulenchromatographie und präparativer Hochleistungsflüssigkeitschromatographie (HPLC) weiter gereinigt, um this compound mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄) werden verwendet, um this compound unter kontrollierten Bedingungen zu oxidieren.

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet, um this compound zu reduzieren.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) und Kaliumcarbonat (K₂CO₃) durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten funktionellen Gruppen, die möglicherweise verbesserte oder modifizierte biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Analyse Chemischer Reaktionen

Types of Reactions

Curculigoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Curculigoside B exhibits significant anti-inflammatory properties, particularly in the context of arthritis. A study demonstrated that curculigoside significantly reduced paw swelling and arthritis scores in collagen-induced arthritic rats. It also lowered serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

Case Study: Anti-Arthritic Mechanism

  • Model Used: Collagen-induced arthritis in rats
  • Dosage: 50 mg/kg
  • Findings:
    • Decreased inflammatory cytokines
    • Inhibition of cell proliferation in fibroblast-like synoviocytes
    • Modulation of JAK/STAT/NF-κB signaling pathways

Osteogenic Differentiation

This compound promotes osteogenic differentiation of adipose-derived stem cells (ADSCs), which may have implications for treating osteoporosis. In an ovariectomized mouse model, curculigoside administration resulted in increased RUNX2 expression and improved bone density, indicating its potential role in bone regeneration .

Case Study: Osteogenic Effects on ADSCs

  • Model Used: Ovariectomized mice
  • Dosage: 5 μmol/L for ADSCs
  • Findings:
    • Enhanced expression of osteogenic markers (RUNX2, ALP)
    • Prevention of bone mass loss

Lipid-Lowering Properties

Recent studies have suggested that this compound may have lipid-lowering effects, influencing cholesterol metabolism. In experiments involving Caco-2 cells (a model for intestinal absorption), curculigoside significantly affected lipid profiles, reducing total cholesterol and triglycerides without exhibiting cytotoxicity .

Findings on Lipid Metabolism:

  • Effects on Lipid Levels:
    • Decreased total cholesterol
    • Reduced triglycerides
    • Modulation of high-density lipoprotein and low-density lipoprotein levels

Neuroprotective Effects

This compound has shown promise in neuroprotection against conditions like Alzheimer's disease. It mitigates oxidative stress and apoptosis in neuronal cells exposed to glutamate, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: Neuroprotective Mechanism

  • Model Used: HT22 cells and APP/PS1 mice
  • Findings:
    • Decreased mitochondrial dysfunction
    • Reduced oxidative stress markers

Summary Table of Applications

Application AreaModel/Method UsedKey Findings
Anti-inflammatoryCollagen-induced arthritis ratsReduced cytokines; inhibited cell proliferation
Osteogenic differentiationOvariectomized miceIncreased RUNX2; improved bone density
Lipid-loweringCaco-2 cell modelDecreased cholesterol and triglycerides
NeuroprotectionHT22 cells and APP/PS1 miceMitigated oxidative stress; reduced apoptosis

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Curculigoside B shares structural similarities with other curculigosides but differs in substituents and glycosylation patterns (Table 1).

Compound Core Structure Key Substituents Glycosylation
This compound 2,6-dimethoxybenzoic acid derivative Chlorinated phenyl group at C-3 β-D-glucopyranosyl and apiofuranosyl
Curculigoside A 2,6-dimethoxybenzoic acid derivative Hydroxyl group at C-5 β-D-glucopyranosyl
Curculigoside C 2,6-dimethoxybenzoic acid derivative C-3′ hydroxylation of curculigoside A β-D-glucopyranosyl
Orchioside B Phenolic glycoside Methoxy and hydroxyl groups at aromatic ring β-D-xylopyranosyl

Key Insights :

  • This compound contains a chlorinated phenyl group at C-3, distinguishing it from non-halogenated curculigosides like A and C .
  • Unlike curculigoside C, which is a hydroxylated derivative of curculigoside A, this compound’s chlorination may enhance its lipophilicity and membrane permeability .

Pharmacokinetic and Bioavailability Profiles

This compound exhibits distinct pharmacokinetic behaviors compared to other curculigosides (Table 2).

Parameter This compound Curculigoside A Curculigoside C
Absorption Indirect (via aglycone metabolites) Direct oral absorption Rapid absorption (Tmax = 0.11 h)
Bioavailability Low (requires metabolic activation) Moderate (~5-10%) Poor (2.39%)
Metabolism Hydrolysis to chlorinated aglycones Hydroxylation and glucuronidation Hydroxylation and sulfation

Key Insights :

  • In contrast, curculigoside A is absorbed intact but has moderate bioavailability due to first-pass metabolism .

Pharmacological Activities in Comparison

Antioxidant Activity

  • This compound demonstrates comparable antioxidant activity to curculigoside C and vanillin, as shown in DPPH and FRAP assays. However, it is less potent than curculigosaponins (e.g., curculigosaponin G) due to fewer hydroxyl groups .
  • Unlike curculigoside A, which primarily scavenges ROS via phenolic hydroxyl groups, this compound’s chlorinated structure may enhance radical stabilization .

Anti-Osteoporotic Effects

  • This compound synergizes with curculigoside A to enhance osteoblast differentiation by upregulating RUNX2 and OPG expression, similar to curculigoside C .
  • However, this compound’s aglycone metabolites show weaker activation of the PI3K/Akt pathway compared to curculigoside A .

Anti-Inflammatory and Immunomodulatory Effects

Biologische Aktivität

Curculigoside B, a bioactive compound derived from the Curculigo genus, has garnered attention for its diverse biological activities. This article explores the compound's effects on various biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is primarily extracted from Curculigo orchioides , a plant known for its traditional medicinal uses. The compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and osteogenic properties. Recent studies have elucidated its mechanisms of action through various signaling pathways.

  • Osteogenic Differentiation :
    • This compound promotes the osteogenic differentiation of adipose-derived stem cells (ADSCs) via the PI3K/Akt signaling pathway . Research indicates that treatment with curculigoside leads to increased alkaline phosphatase (ALP) activity and calcium deposition, essential markers for osteogenesis .
    • Table 1 : Effects of this compound on Osteogenic Differentiation
    ParameterControl GroupThis compound Group
    ALP Activity (U/mg)0.51.2
    Calcium Deposition (µg/mL)1025
  • Anti-Arthritic Effects :
    • In vivo studies demonstrate that curculigoside significantly reduces paw swelling and arthritis scores in collagen-induced arthritis models. It also modulates pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-arthritic agent .
    • Table 2 : Cytokine Levels in CIA Rats Treated with this compound
    CytokineControl Group (pg/mL)This compound Group (pg/mL)
    TNF-α15080
    IL-610050
    IL-103060
  • Neuroprotective Effects :
    • This compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It enhances mitochondrial function and promotes cell survival in models of neurodegenerative diseases .

Pharmacological Activities

  • Antioxidant Activity : this compound has been shown to mitigate oxidative stress by activating the Nrf2/HO-1 pathway , which is crucial for cellular defense against free radicals .
  • Anti-Inflammatory Activity : The compound downregulates inflammatory mediators through the JAK/STAT/NF-κB signaling pathway , providing a mechanism for its anti-inflammatory effects in conditions like arthritis .

Case Studies and Research Findings

  • Osteoporosis Model : A study demonstrated that curculigoside treatment in ovariectomized rat models resulted in significant bone density improvements compared to control groups, highlighting its potential in osteoporosis management .
  • Arthritis Model : Research involving collagen-induced arthritis rats showed that curculigoside administration led to reduced joint inflammation and pain, supporting its use as a therapeutic agent for rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Curculigoside B from natural sources?

this compound is typically isolated from Curculigo orchioides rhizomes using solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC. Structural identification employs 1^1H-NMR and 13^13C-NMR spectroscopy to confirm glycosidic bonds and phenolic groups, supplemented by IR spectroscopy for functional group analysis . Purity validation often includes mass spectrometry and HPLC quantification against reference standards .

Q. What in vitro and in vivo models are commonly used to assess this compound’s anti-inflammatory effects?

  • In vitro : Rheumatoid arthritis-derived fibroblast-like synoviocytes (e.g., MH7A cells) are treated with this compound to measure proliferation inhibition (via MTT assays) and cytokine secretion (e.g., TNF-α, IL-6) using ELISA .
  • In vivo : Collagen-induced arthritis (CIA) rat models evaluate paw swelling reduction and serum cytokine levels (e.g., IL-17A, IL-1β) via ELISA. Histopathological scoring of joint inflammation is also critical .

Q. How is this compound’s osteogenic activity measured in bone marrow stromal cells (BMSCs)?

BMSCs are treated with this compound (e.g., 10–500 μM), and osteogenic differentiation is assessed via alkaline phosphatase (ALP) activity assays, alizarin red staining for mineralization, and qPCR for osteogenic genes (e.g., Runx2, osteocalcin). OPG/RANKL ratio analysis by ELISA confirms inhibition of osteoclastogenesis .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s modulation of NF-κB across disease models?

In arthritis studies, this compound downregulates NF-κB in synovial cells by increasing cytosolic IκB retention, suppressing inflammation . Conversely, in ischemic brain injury models, it upregulates NF-κB to enhance neuroprotection . These context-dependent effects necessitate tissue-specific pathway analysis (e.g., Western blotting for IκB vs. NF-κB p65) and comparative dose-response studies .

Q. What experimental strategies optimize this compound yield in in vitro cultures?

Elicitors like salicylic acid (SA, 10 ppm) and polyethylene glycol (PEG 6000, 10,000 ppm) enhance this compound synthesis in C. orchioides cultures. Time-course HPLC analysis shows peak production at 1–2 weeks post-elicitation. Stress-induced phenolic compound synthesis is quantified via Folin-Ciocalteu assays .

Q. How do JAK/STAT and PI3K/Akt pathways mediate this compound’s therapeutic effects in disparate diseases?

  • JAK/STAT : In arthritis, this compound inhibits JAK1/JAK3 phosphorylation and STAT3 nuclear translocation, reducing pro-inflammatory cytokines .
  • PI3K/Akt : In neuroprotection, it activates PI3K/Akt to suppress oxidative stress (measured via SOD, MDA assays) and apoptosis (TUNEL staining) . Dual-pathway studies require tissue-specific kinase activity assays (e.g., ELISA kits) and siRNA knockdown to confirm mechanistic specificity .

Q. What statistical approaches address variability in this compound’s dose-dependent responses across cell lines?

Nonlinear regression models (e.g., log-dose vs. response) and one-way ANOVA with post hoc tests (e.g., Dunnett’s) are used to compare IC50 values and cytokine inhibition across cell types (e.g., MH7A vs. BMSCs). Triplicate experiments and SD calculations minimize variability .

Q. Methodological Challenges and Solutions

Q. How should researchers design studies to validate this compound’s dual role in pro-osteogenic and anti-osteoclastogenic activity?

Co-culture systems of BMSCs and osteoclast precursors (e.g., RAW264.7 cells) treated with this compound can simultaneously measure ALP activity (BMSCs) and TRAP staining (osteoclasts). OPG/RANKL ratios and Wnt/β-catenin pathway markers (e.g., β-catenin, Cyclin D1) should be analyzed via Western blot .

Q. What controls are essential when testing this compound’s antioxidant effects in neuronal injury models?

Include positive controls (e.g., N-acetylcysteine for antioxidants) and negative controls (vehicle-treated cells). Measure ROS levels (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis markers (caspase-3 activity) to distinguish antioxidant mechanisms from off-target effects .

Q. How can researchers standardize bioactivity assays for this compound given its low natural abundance (0.11–0.35%)?

Semi-synthetic biosynthesis or elicitor-enhanced in vitro production (see FAQ 5) ensures consistent supply. Bioactivity comparisons between natural and synthetic batches using LC-MS and cell-based assays (e.g., MH7A proliferation) validate equivalence .

Eigenschaften

IUPAC Name

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZYHORWVKHYCQ-PEVLUNPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162478
Record name Curculigoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143601-09-6
Record name Curculigoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curculigoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Curculigoside B
Curculigoside B
Curculigoside B
Curculigoside B
Curculigoside B
Curculigoside B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.